molecular formula C14H10F2O3 B6402798 4-Fluoro-3-(4-fluoro-3-methoxyphenyl)benzoic acid, 95% CAS No. 1261907-24-7

4-Fluoro-3-(4-fluoro-3-methoxyphenyl)benzoic acid, 95%

Cat. No. B6402798
CAS RN: 1261907-24-7
M. Wt: 264.22 g/mol
InChI Key: OTZJFTXKMKWKDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-3-(4-fluoro-3-methoxyphenyl)benzoic acid, 95% (4F3MPA) is a crystalline compound made of carbon, hydrogen, fluorine, and oxygen atoms. It is a white, odorless, and slightly soluble powder that is widely used in scientific research and industrial applications. 4F3MPA is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals, and it is also used as a starting material in the synthesis of other compounds. It has been extensively studied for its potential applications in the fields of medicine, biochemistry, and pharmacology.

Mechanism of Action

The exact mechanism of action of 4-Fluoro-3-(4-fluoro-3-methoxyphenyl)benzoic acid, 95% is not yet fully understood. However, it is believed to act by inhibiting the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). In addition, 4-Fluoro-3-(4-fluoro-3-methoxyphenyl)benzoic acid, 95% has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. By inhibiting the production of pro-inflammatory cytokines and COX-2, 4-Fluoro-3-(4-fluoro-3-methoxyphenyl)benzoic acid, 95% is thought to reduce inflammation and provide anti-inflammatory effects.
Biochemical and Physiological Effects
4-Fluoro-3-(4-fluoro-3-methoxyphenyl)benzoic acid, 95% has been studied for its potential biochemical and physiological effects. In one study, 4-Fluoro-3-(4-fluoro-3-methoxyphenyl)benzoic acid, 95% was found to reduce the activity of the enzyme cyclooxygenase-2 (COX-2) in a mouse model of acute lung injury. This suggests that 4-Fluoro-3-(4-fluoro-3-methoxyphenyl)benzoic acid, 95% may have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and by inhibiting COX-2 activity. In addition, 4-Fluoro-3-(4-fluoro-3-methoxyphenyl)benzoic acid, 95% has also been studied for its potential use as an antifungal agent. In one study, 4-Fluoro-3-(4-fluoro-3-methoxyphenyl)benzoic acid, 95% was found to be effective against several species of fungal pathogens, including Candida albicans, Aspergillus fumigatus, and Trichophyton mentagrophytes.

Advantages and Limitations for Lab Experiments

4-Fluoro-3-(4-fluoro-3-methoxyphenyl)benzoic acid, 95% has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize in the laboratory. Additionally, it is relatively stable and can be stored at room temperature for extended periods of time. However, one limitation is that it is relatively insoluble in water, which can make it difficult to dissolve and use in experiments.

Future Directions

The potential applications of 4-Fluoro-3-(4-fluoro-3-methoxyphenyl)benzoic acid, 95% are still being explored. Future research could focus on further elucidating the mechanism of action of 4-Fluoro-3-(4-fluoro-3-methoxyphenyl)benzoic acid, 95% and exploring its potential use in other areas such as cancer treatment and drug delivery. Additionally, further research could explore the potential synergistic effects of 4-Fluoro-3-(4-fluoro-3-methoxyphenyl)benzoic acid, 95% when used in combination with other compounds. Finally, further studies could investigate the potential toxicity of 4-Fluoro-3-(4-fluoro-3-methoxyphenyl)benzoic acid, 95%, as well as its potential interactions with other drugs.

Synthesis Methods

4-Fluoro-3-(4-fluoro-3-methoxyphenyl)benzoic acid, 95% can be synthesized in a variety of ways. One method is the Michael addition of 4-fluorobenzaldehyde to 3-methoxy-4-fluorobenzaldehyde in the presence of a base such as sodium hydroxide. Another method is the reaction of 4-fluorobenzaldehyde with 3-methoxy-4-fluorobenzyl bromide in the presence of a base such as potassium hydroxide. Both of these methods yield 4-Fluoro-3-(4-fluoro-3-methoxyphenyl)benzoic acid, 95% in good yields.

Scientific Research Applications

4-Fluoro-3-(4-fluoro-3-methoxyphenyl)benzoic acid, 95% is widely used in scientific research and industrial applications due to its unique properties. It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals, and it is also used as a starting material in the synthesis of other compounds. It has also been studied for its potential applications in the fields of medicine, biochemistry, and pharmacology.
For example, 4-Fluoro-3-(4-fluoro-3-methoxyphenyl)benzoic acid, 95% has been studied for its potential use as an antifungal agent. In one study, 4-Fluoro-3-(4-fluoro-3-methoxyphenyl)benzoic acid, 95% was found to be effective against several species of fungal pathogens, including Candida albicans, Aspergillus fumigatus, and Trichophyton mentagrophytes. Furthermore, 4-Fluoro-3-(4-fluoro-3-methoxyphenyl)benzoic acid, 95% has also been studied for its potential use as an anti-inflammatory agent. In one study, 4-Fluoro-3-(4-fluoro-3-methoxyphenyl)benzoic acid, 95% was found to be effective at reducing inflammation in a mouse model of acute lung injury.

properties

IUPAC Name

4-fluoro-3-(4-fluoro-3-methoxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O3/c1-19-13-7-8(2-5-12(13)16)10-6-9(14(17)18)3-4-11(10)15/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTZJFTXKMKWKDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=C(C=CC(=C2)C(=O)O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80690185
Record name 4',6-Difluoro-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80690185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261907-24-7
Record name 4',6-Difluoro-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80690185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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